molecular formula C12H9BrN2O2 B1267602 5-Bromo-2-nitro-n-phenylaniline CAS No. 6311-47-3

5-Bromo-2-nitro-n-phenylaniline

Cat. No. B1267602
CAS RN: 6311-47-3
M. Wt: 293.12 g/mol
InChI Key: VXYRBUVRDFHDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes including nitration, chlorination, alkylation, reduction, and substitution, optimized for high yield and purity. For example, an improved synthesis route for a structurally similar compound was developed, highlighting the importance of optimizing each step for efficiency and product quality (Wang et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-2-nitro-N-phenylaniline has been extensively studied using techniques like X-ray diffraction. These studies provide insights into the intramolecular and intermolecular interactions that influence the compound's stability and reactivity. For instance, the supramolecular structures of isomeric compounds were contrasted to understand how different substituents affect molecular arrangement and hydrogen bonding patterns (Gomes et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds like 5-Bromo-2-nitro-N-phenylaniline often explore their reactivity towards nucleophiles, electrophiles, and their potential in forming complex structures. The synthesis and characterization of related compounds reveal insights into their reactivity and potential applications in developing new materials or as intermediates in organic synthesis. For example, the synthesis of a key intermediate in PI3K/mTOR inhibitors showcases the compound's role in pharmaceutical research (Lei et al., 2015).

Scientific Research Applications

Application

“5-Bromo-2-nitro-n-phenylaniline” is used in the synthesis of benzimidazoles . Benzimidazoles are interesting compounds with many biological effects, such as immunotropic, diuretic, antihistamine, and highly selective characteristics of p38aMaP inhibition .

Method of Application

The N-arylation of 2-aminobenzimidazoles derivatives were achieved in the presence of different bases Et3N/TMEDA, solvents DCM/MeOH/H2O, and various aryl boronic acids under open atmospheric conditions . Two different copper-catalyzed pathways were selected for N-arylation in the presence of active nucleophilic sites .

Results or Outcomes

All synthesized derivatives (1a – 1f and 2a – 2f) of 5-bromo-2-aminobenzimidazole (1) were computed for their non-linear optical (NLO) properties and reactivity descriptor parameters . Frontier molecular orbital (FMO) analysis was performed to get information about the electronic properties and reactivity of synthesized compounds .

Oxidative Nucleophilic Aromatic Amination

Application

“5-Bromo-2-nitro-n-phenylaniline” can be used in the oxidative nucleophilic aromatic amination of nitrobenzenes .

Method of Application

A solution of n-BuLi in hexanes is added to a solution of arylamine in dry THF cooled to -78°C under argon. After stirring the mixture for 1 min, the resulting solution is added via syringe over 1 min to a solution of 4-nitro-1-(pentafluorosulfanyl)benzene in dry THF cooled to -110°C to -120°C (liquid N2/EtOH) under argon. The resulting mixture is stirred at this temperature for 10 min, followed by the addition of KMnO4 and liquid NH3 .

Results or Outcomes

The process results in the synthesis of 2-nitro-N-aryl-5-(pentafluorosulfanyl)anilines .

Component of Otto Fuel II

Application

While not directly related to “5-Bromo-2-nitro-n-phenylaniline”, its close relative “2-Nitrodiphenylamine” is a double-base (DB) rocket propellant stabilizer and is one of the components of Otto Fuel II, a propellant in torpedoes .

properties

IUPAC Name

5-bromo-2-nitro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYRBUVRDFHDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285906
Record name 5-bromo-2-nitro-n-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-nitro-n-phenylaniline

CAS RN

6311-47-3
Record name 6311-47-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-2-nitro-n-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aniline (930 mg, 10.0 mmol) was added to a solution of DIPEA (1.94 g, 15.0 mmol) and 4-bromo-2-fluoro-1-nitrobenzene (2.2 g, 10.0 mmol) in DMSO (16 mL). The reaction mixture was stirred at 60° C. for 4 h. Upon completion, the mixture was diluted with water (50 mL), and the resulting precipitate collected by filtration, washed with water and dried in vacuo. The crude product was used in next step without further purification. LCMS (m/z): 293.1/294.1 [M+H]+/[M+2H]+
Quantity
930 mg
Type
reactant
Reaction Step One
Name
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-fluoro-1-nitrobenzene (1.0 g, 4.58 mmol) and diisopropyl ethylamine (1.1 mL, 6.87 mmol) in NMP (10 mL) was added aniline (0.51 g, 5.49 mmol). The solution was stirred for 14 h to which was slowly added H2O (5 mL). The resulting yellow precipitate was filtered, washed with 5 mL of water, dried (high vacuum, 14 h) to furnish N-phenyl-5-bromo-2-nitrobenzenamine (1.2 g), 90% yield. 1H NMR (500 MHz, CDCl3): δ 6.92 (dd, J=2 Hz, 1H), 7.35 (m, 5H), 7.51 (m, 1H) 8.11 (d, J=9.0 Hz, 1H), 9.55 (bs, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-2-fluoro-1-nitrobenzene (10.0 g, 45 mmol), diisopropanylethylamine (15.8 ml, 90 mmol) and aniline (5.0 ml, 54 mmol) in 100 ml 1-methylpyrrolidin-2-one (NMP) was heated at 100° C. for 16 hours. The solution was cooled to room temperature and added 1,000 ml water. The result red precipitate was filtered and washed with water (100 ml), dried under high vacuum to obtain 5-bromo-2-nitro-N-phenylbenzenamine (10.3 g, 77%). A solution of 5-bromo-2-nitro-N-phenylbenzenamine (0.50 g, 1.7 mmol) and piperidine (0.67 ml, 6.8 mmol) in 10 ml NMP was heated at 100° C. for 16 hours. The reaction was quenched with 100 ml water. The mixture was extracted with ethyl acetate (3×20 ml) and dried over anhydrous sodium sulfate. 2-Nitro-N-phenyl-5-(piperidin-1-yl)benzenamine (0.50 g, 100%) was obtained by flash column chromatograph (30% acetyl acetate in hexanes). 1H NMR (500 MHz, CDCl3) δ (ppm) 1.66 (m, 6H), 3.33 (t, J=5.8 Hz, 4H), 6.34 (dd, J=2.6, 9.7 Hz, 1H), 6.42 (d, J=2.6 Hz, 1H), 7.23-7.46 (m, 5H), 8.14 (d, J=9.7 Hz, 1H), 9.93 (s, 1H). 13C NMR (125 MHz, CDCl3): δ (ppm) 24.8, 25.4, 48.7, 95.6, 106.4, 124.8, 125.6, 129.4, 130.1, 139.7, 146.0, 156.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.